
3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is a chemical compound with the molecular formula C15H16BNO3 and a molecular weight of 269.11 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16BNO3/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.11 . and is typically stored at temperatures between 2-8°C .科学的研究の応用
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, including benzaldehyde and its variants, through characteristic sharp emission bands. These frameworks serve as potential fluorescence sensors for detecting these chemicals, highlighting their application in environmental monitoring and chemical analysis (Shi et al., 2015).
Polymer Synthesis
In polymer science, a triphenylamine-containing diamine monomer was synthesized for producing novel polyamides and polyimides, showcasing the chemical's utility in creating materials with high glass transition temperatures and potential for electronic applications (Liaw et al., 2002).
Glucose Determination
The functionalization of graphene quantum dots with aminobenzeneboronic acid has led to the development of a selective and sensitive sensing system for glucose, demonstrating the compound's role in biomedical and diagnostic fields (Qu et al., 2013).
Electrochemical Activities
The polarization of polyvinylpyrrolidone and 4-hydroxybenzeneboronic acid in an alkaline solution has been explored for doping carbon fibers with boron and nitrogen. This method produces materials exhibiting high oxygen reduction reaction activity, relevant for fuel cell technology and catalysis (Liu et al., 2019).
Near-Infrared Fluorescence Sensing
The development of near-infrared fluorescence "turn off-on" nanosensors using aminobenzeneboronic acid functionalized quantum dots for glucose and fluoride anions detection exemplifies the chemical's application in environmental monitoring and healthcare diagnostics (Liu et al., 2015).
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
作用機序
Target of Action
Boronic acids, such as this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, forms a new carbon–carbon bond .
Biochemical Pathways
The biochemical pathways affected by 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon–carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Pharmacokinetics
The compound’s boronic acid group is known to be relatively stable, readily prepared, and generally environmentally benign , which may influence its bioavailability.
Result of Action
The result of the action of 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions under which the reaction is carried out.
特性
IUPAC Name |
[3-[(2,5-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-8-11(16(20)21)5-6-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTKZMHMESMYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=C(C=CC(=C2)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)
![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)
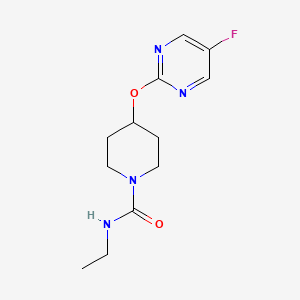

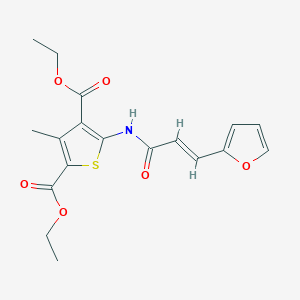

![methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2695872.png)
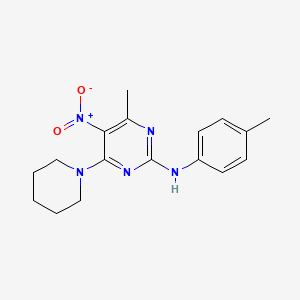
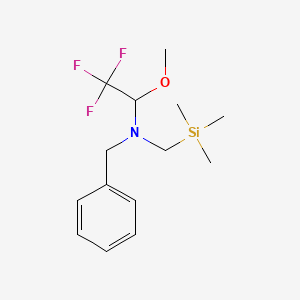
![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695878.png)

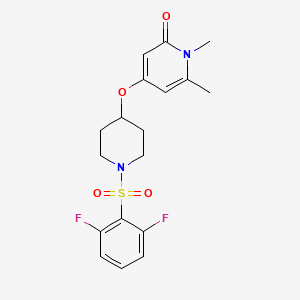
![(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2695881.png)